molecular formula C23H23ClFNO5 B1684570 Elvitegravir CAS No. 697761-98-1

Elvitegravir

Cat. No. B1684570
CAS RN: 697761-98-1
M. Wt: 447.9 g/mol
InChI Key: JUZYLCPPVHEVSV-LJQANCHMSA-N
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Description

Elvitegravir is an antiretroviral drug used in combination with other HIV medicines to treat infection caused by the human immunodeficiency virus (HIV). HIV is the virus that causes acquired immune deficiency syndrome (AIDS) . It is an integrase inhibitor used to treat HIV-1 infection . It is also used as a combination drug with Emtricitabine, Tenofovir disoproxil, or Cobicistat to enhance its antiretroviral activity .


Synthesis Analysis

Elvitegravir and its eleven process-related impurities have been identified and their structural identification study has been carried out with the aid of 1H, 13C NMR, and ESI–LC–MS spectroscopic techniques . A water-compatible molecularly imprinted polymer (MIP) was prepared for specific extraction of HIV-1 integrase inhibitor elvitegravir (EVG). It was prepared by a non-covalent free radical polymerization process using methacrylic acid as a monomer and elvitegravir as a template molecule .


Molecular Structure Analysis

Elvitegravir and its eleven process-related impurities have been identified and their structural identification study has been carried out with the aid of 1H, 13C NMR, and ESI–LC–MS spectroscopic techniques . The crystal structure of elvitegravir has been studied .


Chemical Reactions Analysis

Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes .

Scientific Research Applications

Elvitegravir: A Comprehensive Analysis of Scientific Research Applications

HIV-1 Infection Treatment: Elvitegravir is primarily used in combination with other antiretroviral drugs for the treatment of HIV-1 infection in adults who have previously received treatment. It functions as an HIV integrase inhibitor, blocking the virus’s ability to integrate its genetic material into the host cell’s DNA, which is a critical step in the viral replication process .

Antiviral Activity Against HIV Strains: Research has shown that Elvitegravir demonstrates potent antiviral activity not only against laboratory HIV-1 strains but also against HIV-2 strains. This broad-spectrum activity makes it a valuable component in the fight against various forms of the HIV virus .

Drug Development and Characterization: Elvitegravir has been the subject of extensive research to characterize its properties and related impurities, which is crucial for quality control in drug development. Techniques such as NMR and LC–MS spectroscopy have been employed to study its structure and identify process-related impurities .

Pharmacokinetics and Bioassay Development: Studies have been conducted to understand the pharmacokinetics of Elvitegravir, which is essential for determining its dosage and administration frequency. Additionally, bioassays using molecularly imprinted polymers have been developed for the specific extraction and measurement of Elvitegravir, aiding in its analysis and quality assurance .

Clinical Trials and Comparative Studies: Elvitegravir has been evaluated in clinical trials to assess its efficacy compared to other protease inhibitors when combined with optimized background therapy for HIV-1-infected individuals. These studies help establish its place in therapeutic regimens and guide treatment decisions .

Formulation Research: Research into various formulations of Elvitegravir, such as different insert prototypes for disintegration time, residue, leakage, and acceptability, is ongoing. This research aims to optimize delivery methods and improve patient compliance .

Mechanism of Action

Target of Action

Elvitegravir is an antiretroviral agent that primarily targets the HIV-1 integrase . This enzyme is encoded by the HIV-1 virus and is essential for viral replication .

Mode of Action

Elvitegravir acts as an integrase strand transfer inhibitor (INSTI) . The integrase enzyme is responsible for integrating the HIV-1 DNA into the host genome. By inhibiting this enzyme, elvitegravir prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection .

Biochemical Pathways

The primary biochemical pathway affected by elvitegravir is the HIV-1 replication cycle . By inhibiting the integrase enzyme, elvitegravir disrupts the integration of the viral DNA into the host genome, a crucial step in the HIV-1 replication cycle . This results in the prevention of the formation of new HIV-1 proviruses, thereby halting the propagation of the viral infection .

Pharmacokinetics

Elvitegravir undergoes primarily oxidative metabolism via CYP3A , and is secondarily glucuronidated via UGT1A1/3 enzymes . The metabolites of elvitegravir are found in the plasma at very low concentrations and display considerably lower anti-HIV activity . Elvitegravir’s metabolism primarily occurs via cytochrome P450 3A4 (CYP3A4) and requires pharmacokinetic boosting to achieve systemic exposures amenable to once-daily dosing .

Result of Action

The molecular effect of elvitegravir’s action is the inhibition of the HIV-1 integrase enzyme, which prevents the integration of HIV-1 DNA into the host genome . On a cellular level, this results in the blocking of the formation of the HIV-1 provirus and the propagation of the viral infection . This effectively halts the replication of the HIV-1 virus within the host cells .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of elvitegravir. For instance, elvitegravir must be used in combination with an HIV protease inhibitor coadministered with ritonavir and another antiretroviral drug . Additionally, substances that induce CYP3A can reduce elvitegravir concentrations in the body, potentially triggering the development of resistant virus strains . Furthermore, decreased levels of plasma albumin, which occur during pregnancy, can enhance the hepatic clearance of elvitegravir, as it binds strongly to plasma albumin .

Safety and Hazards

Elvitegravir is generally well tolerated, with diarrhea and nausea being the most common tolerability issues . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Elvitegravir is now available as a single-agent tablet (Vitekta®) in the EU, where it is indicated for once-daily oral use, in combination with a ritonavir-boosted protease inhibitor (PI) and other antiretrovirals, for the treatment of HIV-1 infection in adults without known mutations associated with resistance to elvitegravir . The main advantage of elvitegravir lies in its potential to be administered as a once-daily, single pill .

properties

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZYLCPPVHEVSV-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021650
Record name Elvitegravir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 mcg/mL
Record name Elvitegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09101
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). Integrase is an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the integration of HIV-1 DNA into host genomic DNA, blocking the formation of the HIV-1 provirus and propagation of the viral infection. Elvitegravir does not inhibit human topoisomerases I or II.
Record name Elvitegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09101
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elvitegravir

CAS RN

697761-98-1
Record name Elvitegravir
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Elvitegravir [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elvitegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Elvitegravir
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URL https://comptox.epa.gov/dashboard/DTXSID101021650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name ELVITEGRAVIR
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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